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Compound of Interest

Compound Name: Methyl pent-4-ynoate

Cat. No.: B153173 Get Quote

An In-Depth Technical Guide to Methyl Pent-4-ynoate: Physicochemical Properties, Synthesis,

and Spectroscopic Characterization

Abstract
Methyl pent-4-ynoate (CAS No. 21565-82-2) is a versatile bifunctional molecule that serves as

a valuable building block in modern organic synthesis. Possessing both a terminal alkyne and a

methyl ester, it offers two distinct and orthogonal points for chemical modification, making it a

strategic intermediate in the synthesis of complex molecular architectures, including

pharmaceutical agents and functional materials. This guide provides a comprehensive

overview of its physical and spectroscopic properties, a detailed, field-proven synthesis

protocol with mechanistic insights, and a discussion of its chemical reactivity and handling for

researchers, scientists, and drug development professionals.

Physicochemical Properties
Methyl pent-4-ynoate is a clear, colorless liquid at room temperature. Its physical properties

are critical for its handling, reaction setup, and purification. The terminal alkyne and ester

functionalities govern its polarity and boiling point, while its relatively low molecular weight

contributes to its volatility.

Table 1: Physicochemical Data for Methyl Pent-4-ynoate
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Property Value Source(s)

CAS Number 21565-82-2 [1]

Molecular Formula C₆H₈O₂ [1]

Molecular Weight 112.13 g/mol [1]

Appearance Clear, colorless liquid [1]

Boiling Point 142-144 °C (at 760 mmHg) [2]

Density 0.976 - 0.986 g/cm³ at 25 °C [1]

Refractive Index (n²⁰/D) 1.426 - 1.429 [1]

Solubility

Soluble in common organic

solvents (e.g., methanol,

dichloromethane, ether, ethyl

acetate); poorly soluble in

water.

[2]

Storage Temperature 2-8 °C [3]

Spectroscopic Signature and Structural Elucidation
The structural identity and purity of methyl pent-4-ynoate are unequivocally confirmed through

a combination of spectroscopic techniques. Each functional group provides a distinct and

diagnostic signature.

Proton Nuclear Magnetic Resonance (¹H NMR)
Spectroscopy
The ¹H NMR spectrum provides a clear map of the proton environments within the molecule.

The signals are well-resolved and their chemical shifts are influenced by the electronegativity of

the adjacent ester group and the anisotropy of the alkyne.

Table 2: ¹H NMR Spectral Data for Methyl Pent-4-ynoate (400 MHz, CDCl₃)[1]
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

3.70 Singlet (s) 3H -OCH₃

Protons on the

methyl ester are

deshielded by

the adjacent

oxygen,

appearing as a

sharp singlet.

2.61 – 2.47 Multiplet (m) 4H -CH₂-CH₂-

The two

methylene

groups form a

complex spin

system. The

protons alpha to

the carbonyl (C2-

H) are more

deshielded than

the beta protons

(C3-H).

1.97 Triplet (t) 1H ≡C-H

The terminal

alkyne proton is

coupled to the

two adjacent

methylene

protons (C3-H),

resulting in a

triplet. Its

chemical shift is

characteristic for

a terminal

alkyne.
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Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Spectroscopy
The ¹³C NMR spectrum confirms the carbon backbone, with distinct signals for the carbonyl

carbon, the two sp-hybridized alkyne carbons, the methyl ester carbon, and the two sp³-

hybridized methylene carbons.

Table 3: ¹³C NMR Spectral Data for Methyl Pent-4-ynoate (101 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm Carbon Assignment Rationale

172.2 C=O (C1)

The carbonyl carbon is the

most deshielded, appearing far

downfield as is characteristic

for esters.

82.4 C≡CH (C5)
The terminal sp-hybridized

carbon atom of the alkyne.

69.0 C≡CH (C4)
The internal sp-hybridized

carbon atom of the alkyne.

51.8 -OCH₃
The carbon of the methyl ester

group.

33.1 -CH₂-C=O (C2)
The methylene carbon alpha to

the carbonyl group.

14.3 -CH₂-C≡ (C3)
The methylene carbon

adjacent to the alkyne.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and powerful tool for confirming the presence of the key functional

groups. The spectrum is dominated by the sharp, strong carbonyl stretch of the ester and the

characteristic stretches of the terminal alkyne.

Table 4: Key IR Absorption Bands for Methyl Pent-4-ynoate
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~3300 ≡C-H Stretch Strong, Sharp Terminal Alkyne

~2950 C-H Stretch (sp³) Medium Methylene/Methyl

~2120 C≡C Stretch Medium-Weak, Sharp Alkyne

~1740 C=O Stretch Strong, Sharp Ester Carbonyl

~1200 C-O Stretch Strong Ester

Mass Spectrometry (MS)
Under electron ionization (EI), methyl pent-4-ynoate will exhibit a clear molecular ion peak

corresponding to its molecular weight. The fragmentation pattern is predictable and provides

further structural confirmation.

Molecular Ion (M⁺): m/z = 112.

Key Fragments:

m/z = 81: Loss of the methoxy group (•OCH₃).

m/z = 53: Loss of the carbomethoxy group (•COOCH₃).

m/z = 59: The carbomethoxy cation itself ([COOCH₃]⁺).

Synthesis and Purification Protocol
The most reliable and common method for preparing methyl pent-4-ynoate is the acid-

catalyzed Fischer esterification of 4-pentynoic acid with methanol. An effective alternative

involves the use of thionyl chloride to first generate the acyl chloride in situ, which then rapidly

reacts with methanol.

Principle of the Reaction
The synthesis from 4-pentynoic acid and methanol is an equilibrium-limited reaction. To drive

the reaction toward the product (the ester), one of two strategies is typically employed:
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Use of a large excess of a reactant: Using methanol as the solvent ensures a high

concentration, pushing the equilibrium to the right according to Le Châtelier's principle.

Removal of water: While possible, this is less common for small-scale preparations.

Use of a dehydrating agent or acyl chloride precursor: Reagents like thionyl chloride (SOCl₂)

convert the carboxylic acid to a highly reactive acyl chloride intermediate. This is not an

equilibrium reaction and proceeds to completion, driven by the formation of gaseous HCl and

SO₂ byproducts.

Experimental Protocol (Thionyl Chloride Method)[1]
Causality: This method is often preferred in research settings for its high efficiency and

irreversible nature, ensuring a complete conversion of the starting carboxylic acid and

simplifying purification.

Materials:

4-Pentynoic acid

Methanol (anhydrous)

Thionyl chloride (SOCl₂)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Saturated aqueous sodium chloride (Brine)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert

atmosphere (e.g., nitrogen), dissolve 4-pentynoic acid (1.0 eq) in anhydrous methanol

(approx. 10 mL per gram of acid).
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the

exothermic reaction upon adding thionyl chloride.

Reagent Addition: Add thionyl chloride (1.1 - 1.2 eq) dropwise to the stirred solution over 30

minutes. The slow addition prevents a rapid temperature increase and excessive gas

evolution.

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm

to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin

Layer Chromatography (TLC).

Workup - Quenching: Concentrate the reaction mixture under reduced pressure to remove

excess methanol and SOCl₂.

Workup - Extraction: Dissolve the residue in dichloromethane (DCM). Wash the organic layer

successively with water, saturated aqueous NaHCO₃ (to neutralize residual acid), and finally

with brine (to remove bulk water).

Self-Validation: The NaHCO₃ wash is a critical step. Effervescence (CO₂ evolution)

confirms the presence of acid, and washing should continue until this ceases, ensuring

complete neutralization.

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and

concentrate the filtrate under reduced pressure to yield the crude methyl pent-4-ynoate.

Purification: If necessary, the product can be further purified by flash column chromatography

on silica gel or by vacuum distillation.

Synthesis Workflow Diagram

Reaction
Workup & Purification

4-Pentynoic Acid
in Methanol Add SOCl₂ (1.2 eq)

at 0 °C

1 Stir at RT
(2-4h)

2 Concentrate
in vacuo Dissolve in DCM Wash with H₂O Wash with sat.

NaHCO₃
Wash with Brine Dry over Na₂SO₄

Concentrate
in vacuo

Purify (Distillation
or Chromatography)
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Click to download full resolution via product page

Caption: Workflow for the synthesis of methyl pent-4-ynoate.

Chemical Reactivity and Handling
The utility of methyl pent-4-ynoate stems from the distinct reactivity of its two functional

groups, which can often be addressed selectively.

Reactivity Profile
Terminal Alkyne:

Acidity: The terminal alkyne proton is weakly acidic (pKa ≈ 25) and can be deprotonated

by strong bases (e.g., n-BuLi, Grignard reagents) to form an acetylide. This nucleophile

can then react with various electrophiles (e.g., aldehydes, ketones, alkyl halides).

Metal-Catalyzed Couplings: It is an excellent substrate for Sonogashira coupling with aryl

or vinyl halides to form C-C bonds.

Click Chemistry: It readily participates in copper-catalyzed azide-alkyne cycloaddition

(CuAAC) reactions to form 1,4-disubstituted triazoles, a cornerstone of bioorthogonal

chemistry.

Ester:

Hydrolysis: Can be hydrolyzed back to the parent carboxylic acid under acidic or basic

(saponification) conditions.

Amidation/Transesterification: Reacts with amines or other alcohols, typically under

catalysis, to form amides or different esters.

Reduction: Can be reduced to the corresponding alcohol (pent-4-yn-1-ol) using strong

reducing agents like lithium aluminum hydride (LiAlH₄).

Logical Reactivity Pathways

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b153173?utm_src=pdf-body-img
https://www.benchchem.com/product/b153173?utm_src=pdf-body
https://www.benchchem.com/product/b153173?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b153173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Alkyne Reactions Ester Reactions

Methyl Pent-4-ynoate

Deprotonation
(e.g., n-BuLi)

Sonogashira Coupling
(Ar-I, Pd/Cu cat.)

CuAAC 'Click'
(R-N₃, Cu cat.)

Hydrolysis
(H⁺ or OH⁻)

Reduction
(e.g., LiAlH₄)

Amidation
(R₂NH)
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Caption: Key reaction pathways for methyl pent-4-ynoate.

Safety and Handling
Methyl pent-4-ynoate is classified as a hazardous substance and requires careful handling in

a well-ventilated fume hood.

GHS Hazards: Flammable liquid and vapor; Causes skin irritation and serious eye irritation;

May cause respiratory irritation.[1] Some suppliers classify it as causing severe skin burns

and eye damage.

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves (e.g.,

nitrile), and a lab coat are mandatory.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat

and ignition sources, as recommended at 2-8 °C.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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